1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
Description
Historical Development of Piperazine-Based Pharmacological Agents
Piperazine derivatives have played a pivotal role in medicinal chemistry since the early 20th century. Initially recognized for their anthelmintic properties, piperazine’s versatility as a scaffold emerged with the discovery of its ability to modulate neurotransmitter receptors. The structural simplicity of piperazine—a six-membered ring with two nitrogen atoms—allows for diverse substitutions that fine-tune pharmacokinetic and pharmacodynamic profiles.
By the 1950s, researchers began exploiting piperazine’s capacity to enhance drug solubility and blood-brain barrier permeability. This led to breakthroughs such as chlorpromazine (a phenothiazine antipsychotic) and later, selective serotonin reuptake inhibitors (SSRIs). The 21st century witnessed an explosion of piperazine-containing small molecules, with over 15 FDA-approved drugs between 2011 and 2023 targeting oncology, virology, and central nervous system disorders.
Table 1: Milestones in Piperazine-Based Drug Development
| Era | Key Compound | Therapeutic Area | Innovation |
|---|---|---|---|
| 1950s | Chlorpromazine | Psychiatry | First-generation antipsychotic |
| 1980s | Ciprofloxacin | Infectious Diseases | Fluoroquinolone antibiotic |
| 2010s | Dolutegravir | HIV Treatment | Integrase inhibitor |
| 2020s | Sotorasib | Oncology | KRASG12C inhibitor |
The evolution from simple antiparasitics to targeted therapies underscores piperazine’s adaptability in addressing unmet medical needs.
Position of Methoxyphenylpiperazine Derivatives in Medicinal Chemistry
Methoxyphenylpiperazine derivatives occupy a unique niche due to their dual affinity for monoamine transporters and G protein-coupled receptors. The methoxy group at the para position enhances metabolic stability while modulating electron density across the aromatic ring, influencing receptor binding kinetics. For example, 4-methoxyphenylpiperazine (4-MeOPP) demonstrates selective serotonin reuptake inhibition (IC50 = 120 nM) and 5-HT1A partial agonism (EC50 = 450 nM), making it a template for anxiolytic drug candidates.
Table 2: Therapeutic Applications of Methoxyphenylpiperazine Derivatives
| Compound | Target | Indication | Development Status |
|---|---|---|---|
| TFMPP | 5-HT1B/2C | Anxiety Disorders | Preclinical |
| pMeOPP | SERT/DAT | Stimulant Replacement | Discontinued |
| Fezolinetant | NK3 Receptor | Menopausal Vasomotor Symptoms | Approved (2023) |
The dihydrochloride salt form of the subject compound improves aqueous solubility—a critical factor for oral bioavailability—by forming stable ionic interactions in physiological environments.
Current Research Landscape and Significance
Contemporary studies focus on optimizing polypharmacology through hybrid structures. The integration of aryloxypropanolamine moieties with piperazines, as seen in 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, aims to synergize β-adrenergic receptor (β-AR) modulation with serotonin/dopamine activity. Recent advances include:
- Catalytic Asymmetric Synthesis : Chiral resolution techniques using cinchona alkaloid catalysts achieve >99% enantiomeric excess in piperazine intermediates, critical for minimizing off-target effects.
- Computational Modeling : Density functional theory (DFT) studies predict that the p-tolyloxy group induces a 15° dihedral angle shift in the propanolamine chain, optimizing receptor pocket occupancy.
- Polypharmacology Profiling : In vitro assays reveal dual σ-1 receptor antagonism (Ki = 8.2 nM) and norepinephrine transporter (NET) inhibition (IC50 = 22 nM) for analogs of this compound.
Table 3: Recent Innovations in Piperazine-Aryloxypropanolamine Hybrids
Theoretical Frameworks in Aryloxypropanolamine Research
Aryloxypropanolamines follow the "Easson-Stedman hypothesis," where optimal activity requires three-point receptor contact:
- Hydrogen bonding between the hydroxyl group and Asp113 (β1-AR)
- Cation-π interaction of the protonated amine with Phe290
- Van der Waals contacts from the aryloxy substituent
The subject compound’s p-tolyloxy group introduces steric bulk that may enhance subtype selectivity. Molecular dynamics simulations suggest the methyl group on the tolyl ring fills a hydrophobic subpocket in β2-AR, reducing β1 activity by 40% compared to non-substituted analogs.
Table 4: Structure-Activity Relationship (SAR) Trends in Aryloxypropanolamines
| Substituent Position | Electronic Effect | β1/β2 Selectivity Ratio | LogD (pH 7.4) |
|---|---|---|---|
| -OCH3 (para) | Electron-donating | 1:8.3 | 1.2 |
| -Cl (meta) | Electron-withdrawing | 1:1.9 | 2.1 |
| -CH3 (para) | Neutral | 1:12.4 | 1.8 |
This SAR analysis underscores how subtle modifications in the aryloxypropanolamine component dramatically alter receptor engagement profiles.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-17-3-7-21(8-4-17)26-16-19(24)15-22-11-13-23(14-12-22)18-5-9-20(25-2)10-6-18;;/h3-10,19,24H,11-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKPYSOCTZDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride under basic conditions to introduce the methoxyphenyl group.
Attachment of Toloxypropanol Moiety: The final step involves the reaction of the substituted piperazine with p-tolyloxypropanol in the presence of a strong base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it has a molecular weight of approximately 429.38 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that may enhance its biological activity.
Scientific Research Applications
1. Neuropharmacology
The compound acts as a triple reuptake inhibitor , targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism of action suggests potential applications in treating various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Enhanced neurotransmission due to increased levels of these neurotransmitters in the synaptic cleft could lead to improved mood and cognitive function.
2. Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced pharmacological properties. Research has shown that compounds with similar structures exhibit promising activity against various diseases, including cancer .
3. Anticancer Research
Preliminary studies indicate that derivatives of compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride may possess anticancer properties. For instance, some piperazine derivatives have been evaluated for their efficacy against breast cancer cell lines, demonstrating the potential for this compound to be explored further in oncological research .
4. Enzyme Inhibition Studies
The compound is also utilized in studies involving enzyme inhibition . By inhibiting specific enzymes involved in metabolic pathways, researchers can gain insights into biochemical mechanisms and explore new therapeutic avenues for diseases linked to enzyme dysfunction.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Triple Reuptake Inhibitors | Investigated the effects of similar compounds on mood disorders | Found significant improvement in symptoms of depression and anxiety in animal models |
| Anticancer Activity Assessment | Evaluated piperazine derivatives against breast cancer cell lines | Identified synergistic effects when combined with conventional chemotherapy agents |
| Enzyme Inhibition Analysis | Assessed the impact on specific metabolic enzymes | Demonstrated potential for developing new enzyme inhibitors |
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the piperazine ring, propanol backbone, or aryloxy groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. 2-Methoxyphenyl (Piperazine): The para-methoxy group in the target compound likely enhances receptor binding due to optimal electronic effects, whereas ortho-substitution (as in ) may introduce steric hindrance, reducing affinity .
- p-Tolyloxy vs. Nitrophenoxy: The methyl group in p-tolyloxy increases lipophilicity, favoring blood-brain barrier penetration, while nitrophenoxy (as in ) may limit CNS uptake due to polarity but improve redox activity .
Salt Forms and Solubility
The dihydrochloride salt of the target compound contrasts with neutral analogs (e.g., chalcone-sulfonyl hybrids in ), offering superior aqueous solubility for intravenous administration. However, hydrochloride salts may exhibit pH-dependent stability in biological systems .
Comparative Pharmacological Profiles
While direct activity data for the target compound is unavailable, structurally related piperazine derivatives show diverse applications:
- GIRK/Kir1.1 Inhibition: VU573 () demonstrates selective ion channel modulation, suggesting the target compound’s p-tolyloxy group could similarly influence channel binding .
- Radioprotection: Hydroxyethyl-piperazine derivatives () highlight the role of polar substituents in radioprotective efficacy, a property less likely in the lipophilic target compound .
Biological Activity
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, also known by its CAS number 1185468-35-2, is a complex organic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is C21H30Cl2N2O3, with a molecular weight of 429.38 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and a tolyloxypropanol moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its psychotropic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that pyrazole derivatives can display notable antifungal activity against various pathogens, suggesting that similar compounds may also possess this property .
Anticancer Properties
The potential anticancer effects of this compound are being explored in various studies:
- Cell Line Studies : In vitro studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. These studies often assess the synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .
Neuropharmacological Effects
Given its structural similarities to known psychoactive compounds, there is interest in evaluating the neuropharmacological effects of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride:
- Behavioral Studies : Preliminary studies suggest that such compounds may influence anxiety and depression-like behaviors in animal models due to their action on serotonin receptors .
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
Q & A
Q. What guidelines govern safe handling of this compound in academic labs?
- Methodological Answer :
- OSHA Standards : Use fume hoods for weighing/powder handling; avoid inhalation (LD₅₀ data pending).
- Waste Disposal : Neutralize aqueous waste with NaOH (pH 7–9) before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
